molecular formula C14H8BrFN2OS B3057308 6-bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 791-90-2

6-bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B3057308
CAS No.: 791-90-2
M. Wt: 351.2 g/mol
InChI Key: RPTLUIHAKIUVHL-UHFFFAOYSA-N
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Description

6-bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromine atom at the 6th position, a fluorophenyl group at the 3rd position, and a thioxo group at the 2nd position of the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 6-bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Bromine Atom: Bromination of the quinazolinone core is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using 4-fluorophenylboronic acid and a suitable catalyst.

    Formation of the Thioxo Group: The thioxo group is incorporated by reacting the intermediate with sulfurizing agents like Lawesson’s reagent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

6-bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydroquinazolinone derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pH conditions to optimize reaction efficiency.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Studies have demonstrated its ability to inhibit the growth of certain bacterial and fungal strains.

    Medicine: The compound is being explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for drug development.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key biological processes. For example, it may inhibit the activity of kinases or proteases, which play crucial roles in cell signaling and proliferation. Additionally, the compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins, further modulating their function.

Comparison with Similar Compounds

6-bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:

    6-chloro-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with a chlorine atom instead of bromine, which may result in different biological activities and reactivity.

    6-bromo-3-(4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Contains a methyl group instead of a fluorine atom, potentially altering its pharmacological properties.

    6-bromo-3-(4-nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: The presence of a nitro group can significantly impact the compound’s electronic properties and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-bromo-3-(4-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrFN2OS/c15-8-1-6-12-11(7-8)13(19)18(14(20)17-12)10-4-2-9(16)3-5-10/h1-7H,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTLUIHAKIUVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C=CC(=C3)Br)NC2=S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391240
Record name F0912-2618
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791-90-2
Record name F0912-2618
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
6-bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 3
6-bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

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